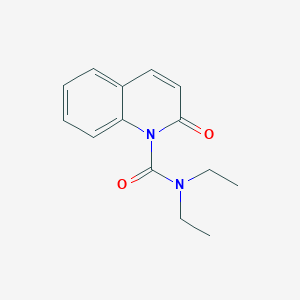![molecular formula C15H13FN2 B11869588 [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine typically involves the reaction of 4-fluoroaniline with indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired methanamine derivative.
Industrial Production Methods: For industrial-scale production, the synthesis might involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding indole ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: In biological research, [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine is studied for its potential pharmacological activities, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The indole ring structure allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Fluorobenzylamine: Another fluorinated compound with similar structural features but different biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with distinct chemical properties.
Uniqueness: The presence of both the indole ring and the fluorophenyl group in [1-(4-fluorophenyl)-1H-indol-3-yl]methanamine makes it unique compared to other similar compounds. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)indol-3-yl]methanamine |
InChI |
InChI=1S/C15H13FN2/c16-12-5-7-13(8-6-12)18-10-11(9-17)14-3-1-2-4-15(14)18/h1-8,10H,9,17H2 |
InChI Key |
OMKIJXAPDYYFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


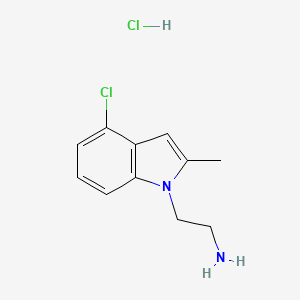

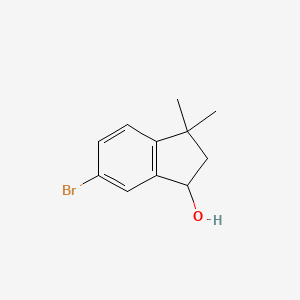
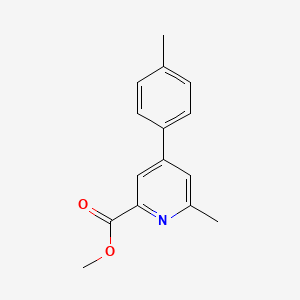

![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)
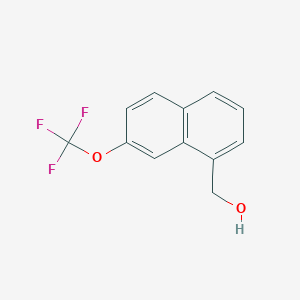
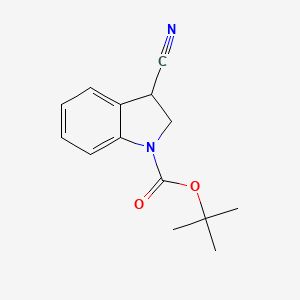

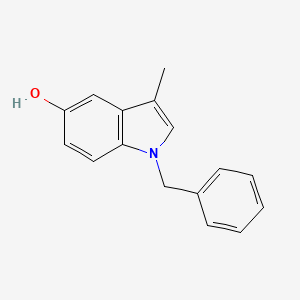
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

